molecular formula C13H16BF3O4S B2648134 4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane CAS No. 1356944-00-7

4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane

Cat. No. B2648134
CAS RN: 1356944-00-7
M. Wt: 336.13
InChI Key: LQUXYPJXNRMQPN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane, also known as TFPB, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. TFPB is a highly reactive and versatile reagent that can be used for a variety of chemical reactions.

Scientific Research Applications

Synthesis Applications

4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane is used in various synthesis applications. For instance, Das et al. (2015) describe its use in synthesizing novel dioxaborolane derivatives, which are potential intermediates for creating new materials for LCD technology and potential therapeutics for neurodegenerative diseases (Das et al., 2015). Similarly, Coombs et al. (2006) explored its use in the synthesis of complex compounds characterized by single crystal X-ray diffraction (Coombs et al., 2006).

Chemical Process Development

Fandrick et al. (2012) demonstrated the use of this compound in a scalable process for the preparation of a key propargylation reagent, highlighting its importance in chemical process development (Fandrick et al., 2012).

Electrochemical Properties

The compound's electrochemical properties were studied by Tanigawa et al. (2016), who found it to have lower oxidation potential compared to organoborane, making it useful in anodic substitution reactions (Tanigawa et al., 2016).

Applications in Organic Synthesis

In organic synthesis, Takagi and Yamakawa (2013) investigated its role in the synthesis of arenes through Pd-catalyzed borylation (Takagi & Yamakawa, 2013). Büttner et al. (2007) utilized it as a building block for synthesizing biologically active silicon-based drugs (Büttner et al., 2007).

Polymerization and Material Science

In the field of polymerization and material science, Yokozawa et al. (2011) employed it in the Suzuki-Miyaura coupling polymerization for precision synthesis of poly(3-hexylthiophene) (Yokozawa et al., 2011).

Biological Studies and Lipogenic Inhibition

Das et al. (2011) synthesized a library of derivatives for studying their lipogenesis inhibitory effects, demonstrating potential applications in biological studies and as lipid-lowering drugs (Das et al., 2011).

Detection in Living Cells

Nie et al. (2020) designed and synthesized a derivative for the selective detection of H2O2 in living cells, indicating its applicability in biomedical research (Nie et al., 2020).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(trifluoromethylsulfonyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O4S/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-10(8-9)22(18,19)13(15,16)17/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUXYPJXNRMQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane

CAS RN

1356944-00-7
Record name 4,4,5,5-tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane
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